molecular formula C13H16N6O B2929106 1-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)prop-2-en-1-one CAS No. 2094213-71-3

1-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)prop-2-en-1-one

Cat. No.: B2929106
CAS No.: 2094213-71-3
M. Wt: 272.312
InChI Key: DGUQSYVUVIFRSZ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic compound known as 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine . It is a yellow liquid with a molecular weight of 218.26 . The IUPAC name is 1-methyl-4-(1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazolo[3,4-d]pyrimidine core and a piperazine ring attached to it . The InChI code for this compound is 1S/C10H14N6/c1-15-9-8(6-14-15)10(13-7-12-9)16-4-2-11-3-5-16/h6-7,11H,2-5H2,1H3 .


Physical and Chemical Properties Analysis

This compound is a yellow liquid . Its 1H NMR (CDCl3, 400 MHz) is δ 1.40 (t, 3H, CH3, J= 6.8Hz), 4.37 (q, 2H, CH2, J= 7.0Hz), 7.33-7.41 (m, 2H, Ar), 7.59 (d, 1H, Ar, J= 7.6Hz), 7.75 (s, 1H, Ar), 7.81 (s, 1H, Ar), 8.41(s, 1H, N=CH) . The LC-MS: m/z is 248 (M+1) .

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Properties

IUPAC Name

1-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O/c1-3-11(20)18-4-6-19(7-5-18)13-10-8-16-17(2)12(10)14-9-15-13/h3,8-9H,1,4-7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUQSYVUVIFRSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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